2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at ambient temperature, and the product is purified by crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further derivatized .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid involves the selective protection and deprotection of the amino group. The Boc group is added to the amine under basic conditions and removed under acidic conditions, allowing for controlled functionalization of the molecule . This mechanism is crucial for the synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- (S)-2-{[(Tert-butoxycarbonyl)amino]-3-aminopropionic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid is unique due to the presence of the 4-chloro-2-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other Boc-protected amino acids and enhances its utility in specific synthetic applications .
Properties
Molecular Formula |
C14H18ClNO4 |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-8-7-9(15)5-6-10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
FLZXKOOIBGHNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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